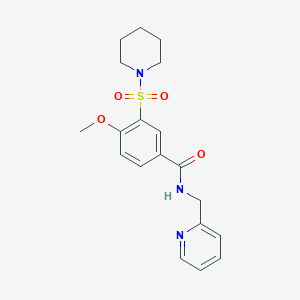
5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone
Descripción general
Descripción
5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone, also known as PP2A inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of cell growth and differentiation. PP2A inhibitor has been shown to have significant effects on various biological processes, including cancer cell growth, immune response, and neurodegenerative diseases.
Mecanismo De Acción
5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor works by binding to the catalytic subunit of 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone, thereby inhibiting its activity. 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone plays a critical role in regulating cell growth and differentiation by dephosphorylating various proteins involved in these processes. Inhibition of 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone activity by 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor leads to the accumulation of phosphorylated proteins, which can have significant effects on cell signaling pathways.
Biochemical and Physiological Effects:
5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor has been shown to have significant effects on various biological processes. It has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor has also been shown to enhance the immune response by increasing the production of cytokines and activating T cells. In addition, 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone, which makes it a valuable tool for studying the role of 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone in various biological processes. 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor is also relatively easy to synthesize and purify, which makes it readily available for research. However, there are also limitations to the use of 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor. It has been shown to have off-target effects on other protein phosphatases, which can complicate the interpretation of experimental results. In addition, the use of 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor in vivo can be challenging due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor. One direction is to develop more potent and selective inhibitors of 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone that can be used in vivo. Another direction is to study the role of 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone in other biological processes, such as metabolism and aging. 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor can also be used to identify new drug targets and to develop new therapies for various diseases. Finally, the use of 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor in combination with other drugs can be explored to enhance their efficacy and reduce side effects.
Aplicaciones Científicas De Investigación
5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor has been widely used in scientific research to study the role of 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone in various biological processes. It has been shown to have significant effects on cancer cell growth, immune response, and neurodegenerative diseases. 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor has also been used to study the mechanism of action of various drugs and to identify new drug targets.
Propiedades
IUPAC Name |
3,4-diphenyl-5-(piperidine-1-carbonyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21-19(22(27)25-14-8-3-9-15-25)18(16-10-4-1-5-11-16)20(23-24-21)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBUATSRZSVULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-diphenyl-4-(piperidin-1-ylcarbonyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3745558.png)

![1-[(5-bromopentyl)oxy]naphthalene](/img/structure/B3745580.png)

![N-benzyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3745594.png)
![2-[(2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3745608.png)
![N'-(acetyloxy)-2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]ethanimidamide](/img/structure/B3745612.png)
![2-fluoro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3745632.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3745635.png)


![1-[(4-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3745649.png)